7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
“7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole” is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloromethyl group and a cyclopropylmethyl group in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole” typically involves the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloromethyl group: This can be done via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Attachment of the cyclopropylmethyl group: This step may involve alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of “this compound” would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Continuous flow reactors: for better control of reaction parameters.
Catalysts: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole” can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound may be oxidized or reduced under appropriate conditions.
Cyclization reactions: The presence of reactive groups may facilitate further cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group could yield various substituted derivatives.
Scientific Research Applications
Medicinal chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Chemical biology: The compound can be used as a tool to study biological processes and molecular interactions.
Material science: Its unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 7-(chloromethyl)-1-(methyl)-1H-imidazo[1,2-b]pyrazole
- 7-(bromomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
- 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-c]pyrazole
Uniqueness
“7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole” is unique due to the specific combination of the chloromethyl and cyclopropylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-(chloromethyl)-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGAWRNFKPYASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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